

Application Notes: Suzuki Coupling Reactions with 4-Bromo-1H-quinolin-2-one

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Compound of Interest

Compound Name: 4-Bromo-1H-quinolin-2-one

Cat. No.: B1339377

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Introduction

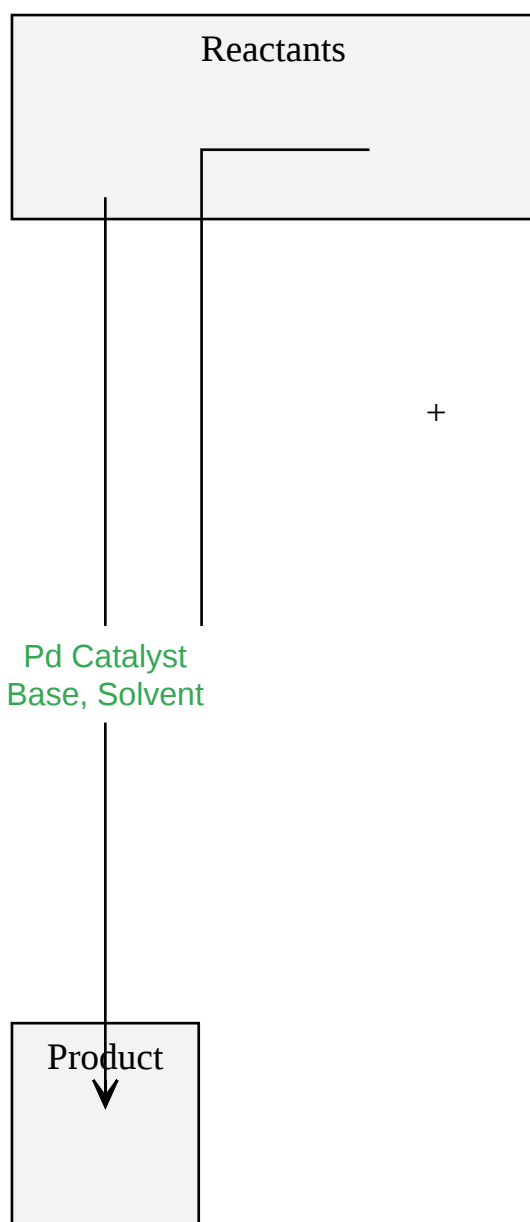
The quinolin-2(1H)-one scaffold is a prominent "privileged structure" in medicinal chemistry and drug discovery.^{[1][2]} This heterocyclic core is present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.^{[2][3][4][5]} The functionalization of this scaffold is crucial for developing novel therapeutic agents.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.^{[6][7]} This palladium-catalyzed reaction between an organohalide and an organoboron compound is valued for its mild conditions, tolerance of diverse functional groups, and broad substrate scope, making it an invaluable tool in the synthesis of complex molecules for pharmaceutical development.^[1]

These application notes provide a detailed protocol for the Suzuki coupling of **4-Bromo-1H-quinolin-2-one** with various arylboronic acids to synthesize a library of 4-aryl-1H-quinolin-2-one derivatives. These products are of significant interest for screening in drug discovery programs.

General Reaction Scheme

The Suzuki coupling of **4-Bromo-1H-quinolin-2-one** proceeds via a palladium-catalyzed reaction with an arylboronic acid in the presence of a base to form the corresponding 4-aryl-1H-quinolin-2-one.



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General scheme of the Suzuki coupling reaction.

Data Presentation: Illustrative Suzuki Coupling Reactions

The following table summarizes representative Suzuki coupling reactions of **4-Bromo-1H-quinolin-2-one** with various arylboronic acids. The conditions and yields are based on typical outcomes for similar Suzuki-Miyaura coupling reactions.[8][9][10]

Arylboro nic Acid	Catalyst (mol%)	Base (equiv.)	Solvent	Temp (°C)	Time (h)	Yield (%)
Phenylboro nic acid	Pd(PPh ₃) ₄ (4%)	Na ₂ CO ₃ (3)	Toluene/H ₂ O (4:1)	80-90	15	82
4- Methylphe nylboronic acid	Pd(PPh ₃) ₄ (4%)	K ₂ CO ₃ (2)	Dioxane/H ₂ O (3:1)	100	12	85
4- Methoxyph enylboronic acid	Pd(dppf)Cl ₂ (3%)	Cs ₂ CO ₃ (2.5)	DMF	110	10	91
3- Chlorophe nylboronic acid	Pd(OAc) ₂ (2%) + SPhos (4%)	K ₃ PO ₄ (3)	Toluene/H ₂ O (4:1)	100	18	78
Naphthale n-2- ylboronic acid	Pd(PPh ₃) ₄ (4%)	Na ₂ CO ₃ (3)	Toluene/M eOH (4:1)	80	16	80

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling reaction between **4-Bromo-1H-quinolin-2-one** and phenylboronic acid, which can be adapted for other arylboronic acids.

Materials and Reagents:

- **4-Bromo-1H-quinolin-2-one** (1.0 equiv.)
- Phenylboronic acid (1.5 equiv.)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 equiv.)

- Sodium Carbonate (Na_2CO_3) (3.0 equiv.)
- Toluene
- Methanol (MeOH) or Water (H_2O)
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica Gel for column chromatography
- Argon or Nitrogen gas
- Deionized water

Equipment:

- Round-bottom flask or reaction tube
- Magnetic stirrer and stir bar
- Heating mantle or oil bath with temperature control
- Condenser
- Inert gas supply line (manifold or balloon)
- Syringes and needles
- Thin-Layer Chromatography (TLC) plates and chamber
- Rotary evaporator
- Glassware for extraction and filtration
- Column chromatography setup

Procedure:

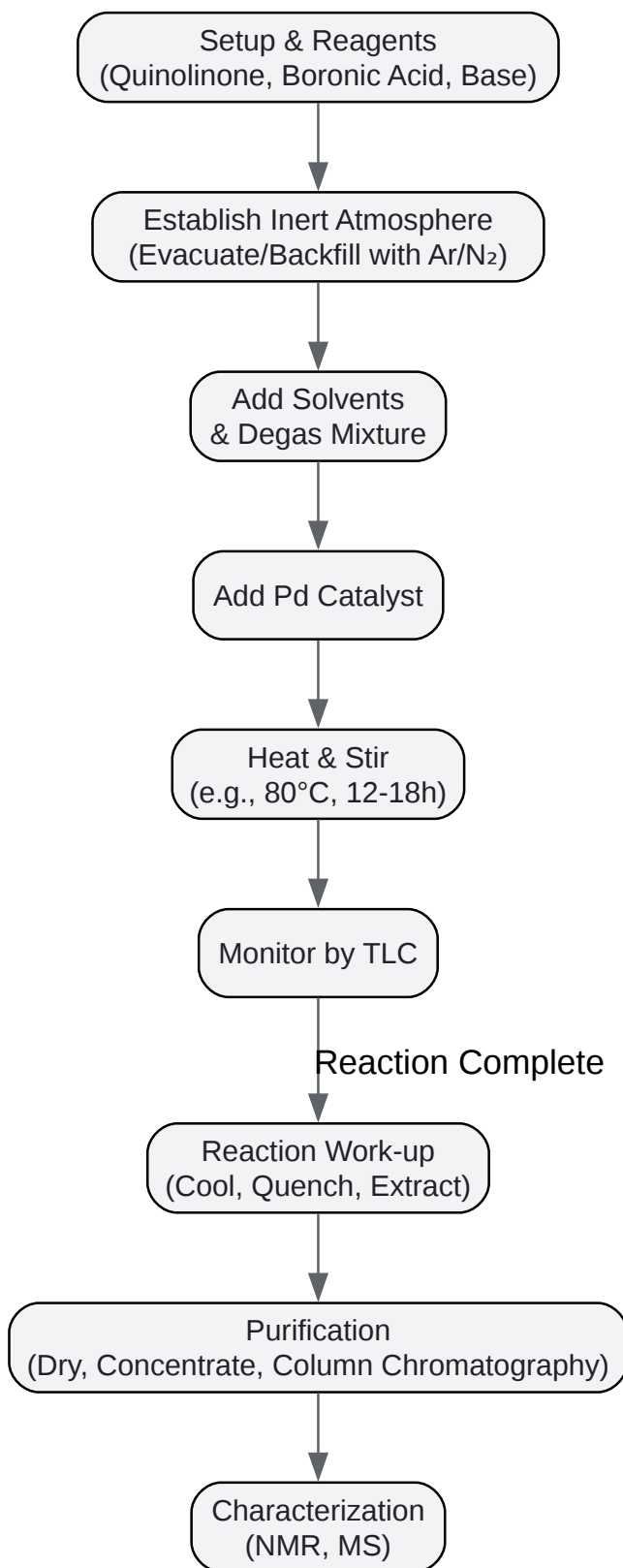
- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add **4-Bromo-1H-quinolin-2-one** (e.g., 0.33 mmol, 1 equiv.) and phenylboronic acid (e.g., 0.50 mmol, 1.5 equiv.).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
- **Solvent and Base Addition:** Under the inert atmosphere, add the solvent system (e.g., Toluene/MeOH 4:1, 4 mL total).^[9] Then, add a 2M aqueous solution of Na₂CO₃ (e.g., 1.5 mL, 3 equiv.).^[9]
- **Catalyst Addition:** Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.014 mmol, 0.04 equiv.), to the mixture.^[9]
- **Reaction:** Heat the reaction mixture to 80 °C and stir vigorously.^[9]
- **Monitoring:** Monitor the progress of the reaction by TLC until the starting material (**4-Bromo-1H-quinolin-2-one**) is consumed (typically 12-18 hours).
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate and wash with water and then brine.
 - Separate the organic layer.
 - Extract the aqueous layer two more times with ethyl acetate.
 - Combine the organic layers.
- **Purification:**
 - Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

- Purify the resulting crude solid by column chromatography on silica gel to yield the pure 4-phenyl-1H-quinolin-2-one.

Visualizations

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of 4-aryl-1H-quinolin-2-ones.

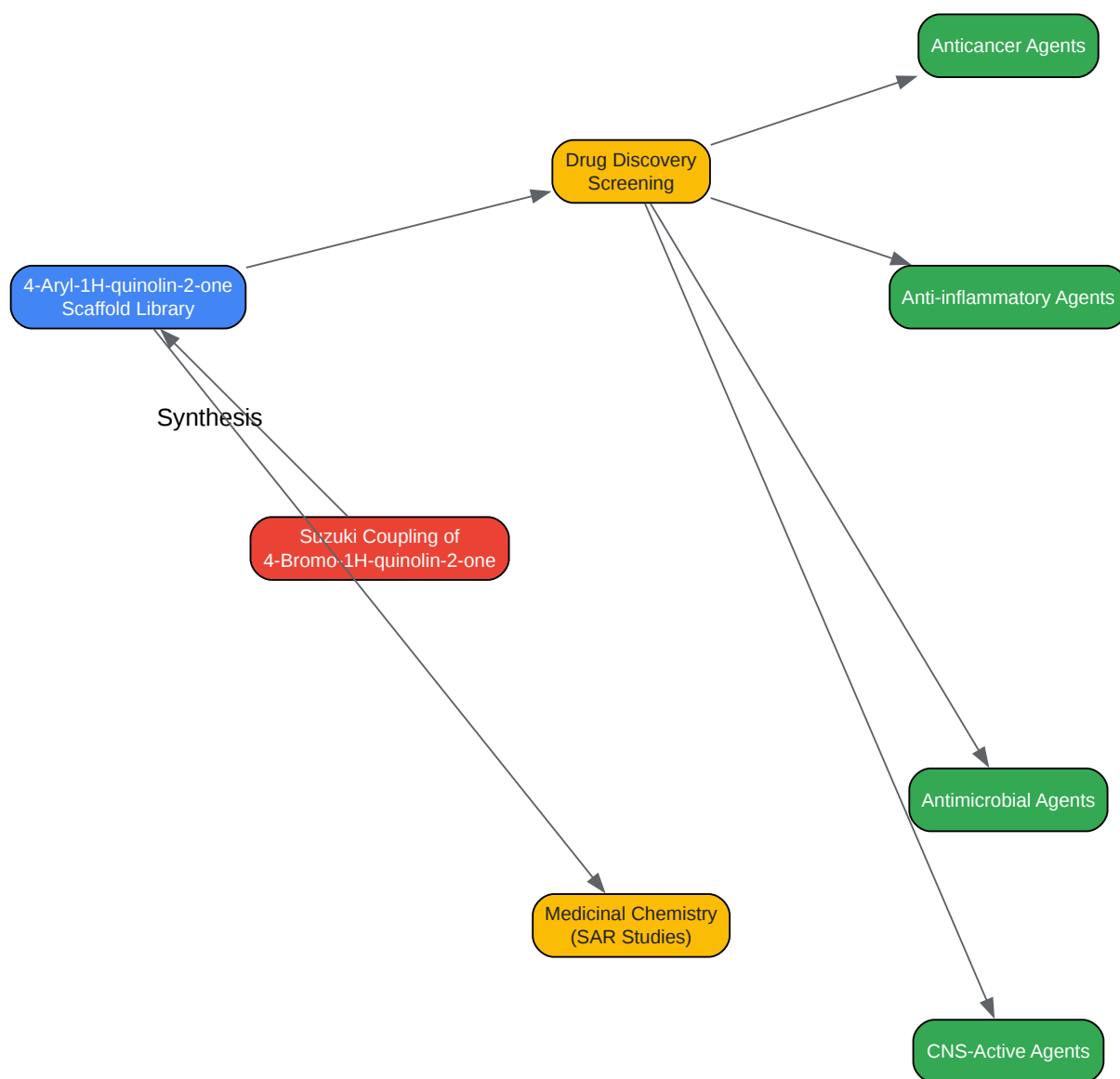


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Workflow for Suzuki coupling of **4-Bromo-1H-quinolin-2-one**.

Relevance in Drug Discovery

The synthesis of a diverse library of 4-aryl-1H-quinolin-2-ones via Suzuki coupling provides valuable compounds for drug discovery programs. The quinolinone core acts as a versatile scaffold that can be decorated with various aryl groups, allowing for the fine-tuning of pharmacological properties to target a range of diseases.



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Logical relationship in drug discovery.

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